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molecular formula C42H70O2S2 B8363491 4,8-bis(2-hexyldecoxy)thieno[2,3-f][1]benzothiole

4,8-bis(2-hexyldecoxy)thieno[2,3-f][1]benzothiole

Cat. No. B8363491
M. Wt: 671.1 g/mol
InChI Key: KJTGEGYSGTZBPK-UHFFFAOYSA-N
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Patent
US08748739B2

Procedure details

4,8-Bis[(2-hexyldecyl)oxy]-benzo[1,2-b:4,5-b′]dithiophene (0.80 g, 1.19 mmol) was dissolved in dry THF (10 mL) under nitrogen. The solution was cooled to −70° C. and butyllithium (1.0 mL, 2.M solution in hexanes, 2.5 mmol) was added dropwise. The reaction was allowed to warm to room temperature over 2 hours and cooled back to −78° C. Trimethyltin chloride (0.61 g, 3.0 mmol) was added. The reaction was allowed to warm to room temperature and stirred under nitrogen overnight. Water (50 mL) was added and the reaction was extracted with ether. Organic layer was separated and dried over Na2SO4. Solvent was removed under vacuum. To the residue was added ethanol (10 mL) and the suspension was stirred overnight. The resulting white solids were collected by filtration and dried under vacuum to afford the product 4,8-bis[(2-ethylhexyl)oxy]-2,6-bis(1,1,1-trimethyl-stannanyl)benzo[1,2-b:4,5-b′]dithiophene (0.58 g, 49%). 1H NMR (CDCl3, 500 MHz) δ=7.52 (m, 2H), 4.17 (d, J=5.0 Hz, 4H), 1.86 (m, 2H), 1.67 (m, 4H), 1.28-1.55 (m, 44H), 0.86 (m, 12H), 0.55 (m, 18H).
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0.61 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:7]([CH2:39][CH2:40][CH2:41][CH2:42]CCCC)[CH2:8][O:9][C:10]1[C:18]2[S:19][CH:20]=[CH:21][C:17]=2[C:16]([O:22][CH2:23][CH:24]([CH2:33][CH2:34]CCCC)[CH2:25][CH2:26][CH2:27][CH2:28]CCCC)=[C:12]2[S:13][CH:14]=[CH:15][C:11]=12)[CH2:2]CCCC.C([Li])CCC.[CH3:52][Sn:53](Cl)([CH3:55])[CH3:54].O>C1COCC1>[CH2:1]([CH:7]([CH2:39][CH2:40][CH2:41][CH3:42])[CH2:8][O:9][C:10]1[C:18]2[S:19][C:20]([Sn:53]([CH3:55])([CH3:54])[CH3:52])=[CH:21][C:17]=2[C:16]([O:22][CH2:23][CH:24]([CH2:33][CH3:34])[CH2:25][CH2:26][CH2:27][CH3:28])=[C:12]2[S:13][C:14]([Sn:53]([CH3:55])([CH3:54])[CH3:52])=[CH:15][C:11]=12)[CH3:2]

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
C(CCCCC)C(COC1=C2C(SC=C2)=C(C2=C1SC=C2)OCC(CCCCCCCC)CCCCCC)CCCCCCCC
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
0.61 g
Type
reactant
Smiles
C[Sn](C)(C)Cl
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
stirred under nitrogen overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature over 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled back to −78° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
EXTRACTION
Type
EXTRACTION
Details
the reaction was extracted with ether
CUSTOM
Type
CUSTOM
Details
Organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Solvent was removed under vacuum
ADDITION
Type
ADDITION
Details
To the residue was added ethanol (10 mL)
STIRRING
Type
STIRRING
Details
the suspension was stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The resulting white solids were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)C(COC1=C2C(SC(=C2)[Sn](C)(C)C)=C(C2=C1SC(=C2)[Sn](C)(C)C)OCC(CCCC)CC)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.58 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 63.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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